

1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1591088

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.^[1] Pyrazole derivatives have found extensive applications as pharmaceuticals, including anti-inflammatory, anticancer, and antibacterial agents, as well as in agriculture as herbicides and insecticides.^{[2][3]} The compound **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** (CAS: 50920-46-2) is a key heterocyclic building block, valued by researchers and synthetic chemists for its utility in constructing more complex molecular architectures for drug discovery and development.^{[1][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for scientists and professionals in the field.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and core physical properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting behavior in analytical systems.

Chemical Structure

The structure features a five-membered pyrazole ring with substituents at the 1, 3, and 5 positions: an ethyl group at N1, a carboxylic acid at C3, and a methyl group at C5. This specific arrangement of functional groups dictates its reactivity and potential for forming intermolecular interactions.

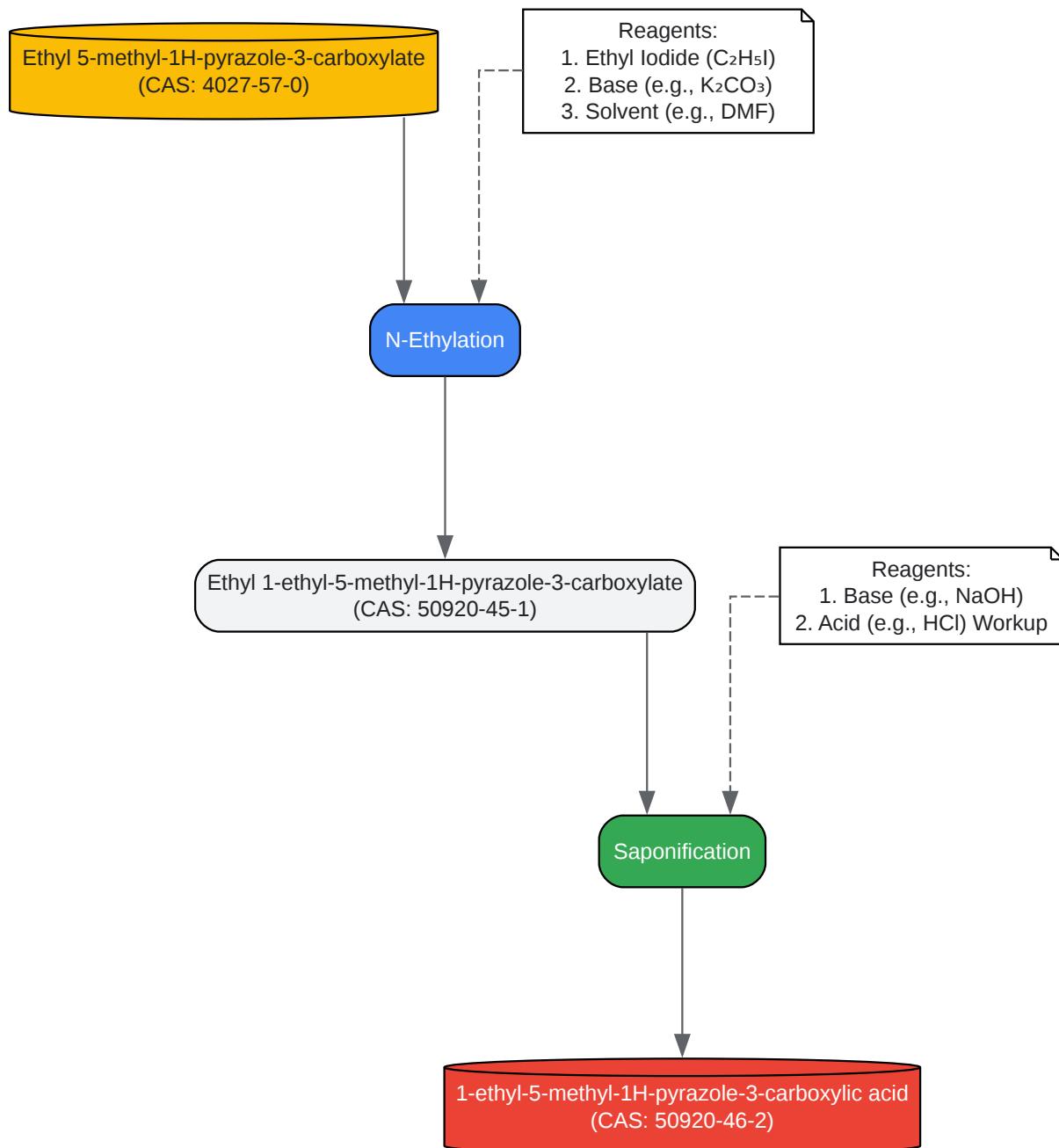
Caption: Structure of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the title compound and its common synthetic precursor, the ethyl ester.

Property	1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid	Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
CAS Number	50920-46-2[5]	50920-45-1[6]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	C ₉ H ₁₄ N ₂ O ₂
Molecular Weight	154.17 g/mol [7]	182.22 g/mol [6]
XLogP3	0.8	1.5[6]
Hydrogen Bond Donor Count	1	0[6]
Hydrogen Bond Acceptor Count	3	3[6]
Appearance	White to off-white powder/crystal	Not specified

Synthesis and Reactivity


As a synthetic intermediate, understanding the pathways to its formation and its subsequent chemical behavior is paramount for its effective application.

Synthetic Pathway

The synthesis of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** is typically achieved via a two-step process starting from the commercially available ethyl 5-methyl-1H-pyrazole-3-carboxylate. The causality behind this choice is the need for regioselective alkylation; direct alkylation of the pyrazole ring can lead to a mixture of N1 and N2 isomers. Using a precursor where one nitrogen is sterically or electronically differentiated allows for controlled synthesis.

Step 1: N-Ethylation: The precursor, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., K_2CO_3 or NaH) in an aprotic polar solvent like DMF or acetonitrile. The reaction selectively yields the N1-ethylated product. This regioselectivity is a known attribute of pyrazole chemistry, often favoring substitution at the nitrogen further from the electron-withdrawing group.

Step 2: Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of this molecule is dominated by its carboxylic acid functional group.

- Esterification: It can be readily converted back to its ester form by reacting with an alcohol under acidic conditions (Fischer esterification).
- Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with SOCl_2 or using coupling reagents like DCC/EDC) and reacted with primary or secondary amines to form a wide array of pyrazole-3-carboxamides. This reaction is fundamental to building libraries of potential drug candidates.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Spectral Analysis and Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While a full dataset for CAS 50920-46-2 is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from close analogs.^{[8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals:
 - A triplet and a quartet in the aliphatic region corresponding to the N-ethyl group protons (- $\text{CH}_2\text{-CH}_3$).
 - A singlet for the C5-methyl group protons.
 - A singlet for the lone proton on the pyrazole ring (at the C4 position).
 - A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton (- COOH), which is exchangeable with D_2O .

- ^{13}C NMR: The carbon NMR would show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

- A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .
- A sharp and strong C=O stretching band from the carbonyl group of the acid, around 1700-1725 cm^{-1} .
- C-H stretching bands in the 2850-3000 cm^{-1} region for the ethyl and methyl groups.
- C=N and C=C stretching vibrations from the pyrazole ring, typically found in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M^+) corresponding to its molecular weight (154.17 g/mol). Key fragmentation patterns would likely involve the loss of the ethyl group (-29 Da) and the carboxylic acid group (-45 Da).

Applications in Research and Development

The true value of **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid** lies in its role as a versatile intermediate. The pyrazole carboxylic acid scaffold is a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[\[10\]](#)[\[11\]](#)

- Drug Discovery: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[\[2\]](#) This specific intermediate serves as a starting point for synthesizing novel compounds for screening against various therapeutic targets. For instance, a closely related isomer, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, is used to synthesize derivatives that act as antivirulence agents, inhibiting biofilm formation in *Staphylococcus aureus*.[\[12\]](#)

- Agrochemicals: Substituted pyrazoles are crucial in modern agriculture. The structural motif is found in potent herbicides and insecticides.[13] The ability to easily modify the carboxylic acid group allows for the creation of ester and amide derivatives with tailored properties for crop protection.[13]
- Materials Science: Pyrazole derivatives can also act as ligands for transition metals, finding use in catalysis and the development of novel materials.[1]

Safety and Handling

According to aggregated GHS data, the regioisomer 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is classified as harmful if swallowed.[14][15]

- Hazard Classifications: Acute Toxicity, Oral (Category 4).
- Signal Word: Warning.
- Hazard Statements: H302: Harmful if swallowed.[15]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid ingestion and direct contact with skin and eyes.

This guide provides a technical foundation for understanding and utilizing **1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid**. Its robust chemistry and proven value as a synthetic building block ensure its continued relevance in the fields of chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 50920-46-2|1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid [oakwoodchemical.com]
- 8. 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID(50920-46-2) 1H NMR [m.chemicalbook.com]
- 9. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 50920-65-5 [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591088#1-ethyl-5-methyl-1h-pyrazole-3-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com